1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 126674-98-4
VCID: VC21206661
InChI: InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3
SMILES: CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl
Molecular Formula: C6H4ClF3N2O
Molecular Weight: 212.56 g/mol

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

CAS No.: 126674-98-4

Cat. No.: VC21206661

Molecular Formula: C6H4ClF3N2O

Molecular Weight: 212.56 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride - 126674-98-4

Specification

CAS No. 126674-98-4
Molecular Formula C6H4ClF3N2O
Molecular Weight 212.56 g/mol
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride
Standard InChI InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3
Standard InChI Key KFKVECZQALNWSR-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl
Canonical SMILES CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl

Introduction

Chemical Identity and Structure

Chemical Identification

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is characterized by the following identifiers:

ParameterInformation
CAS Number126674-98-4
Molecular FormulaC6H4ClF3N2O
Molecular Weight212.56 g/mol
IUPAC Name1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride
InChIInChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3
InChI KeyKFKVECZQALNWSR-UHFFFAOYSA-N
Canonical SMILESCN1C=C(C(=N1)C(F)(F)F)C(=O)Cl
MDL NumberMFCD04115394

The compound is identified by its unique CAS number (126674-98-4) which serves as a distinct identifier in chemical databases and literature . The molecular formula C6H4ClF3N2O indicates the presence of six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom in its structure .

Structural Characteristics

The compound features a pyrazole ring, which is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The structure is characterized by:

  • A methyl group attached to the N1 position of the pyrazole ring

  • A trifluoromethyl (CF3) group at the C3 position of the pyrazole ring

  • A carbonyl chloride group (-COCl) at the C4 position

The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the electronic distribution within the molecule, affecting its reactivity and stability. The carbonyl chloride group is highly reactive, making this compound valuable as an intermediate in various synthetic pathways .

Physical and Chemical Properties

Physical Properties

The compound exhibits several notable physical properties that are relevant to its handling, storage, and applications:

PropertyValueSource
Physical StateSolidPredicted
Melting Point122 °CExperimental
Density1.56±0.1 g/cm³Predicted
Recommended Storage Temperature2-8°CReported
LogP-3±0.10Predicted

These properties indicate that the compound is a solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces . The recommended storage temperature (2-8°C) suggests that the compound may be sensitive to thermal degradation, which is consistent with compounds containing reactive groups like the carbonyl chloride .

Chemical Reactivity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride demonstrates characteristic reactivity patterns due to its structural features:

  • The carbonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

    • With amines to form amides

    • With alcohols to form esters

    • With thiols to form thioesters

  • The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

  • It serves as an effective coupling partner in various metal-catalyzed coupling reactions, often facilitated by catalysts such as palladium or copper.

The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This feature is particularly important in its role as a synthetic intermediate.

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride typically follows these general approaches:

  • Direct chlorination of the corresponding carboxylic acid:

    • Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂)

    • The reaction is typically conducted in an inert solvent, often with a catalytic amount of DMF

  • Alternative reagents for the chlorination step may include:

    • Phosphorus pentachloride (PCl₅)

    • Oxalyl chloride ((COCl)₂) with catalytic DMF

Industrial Production

For industrial-scale production, optimization of the synthetic route is crucial for efficiency, cost-effectiveness, and environmental considerations. Research has focused on developing more efficient methods for synthesizing this compound:

A four-step process has been developed involving:

  • Acylation

  • Cyclization

  • Hydrolysis

  • Chlorination

This optimized industrial process has achieved a total yield of 46.8%, representing a significant improvement for large-scale manufacturing. The purity of the synthesized intermediate (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) was determined to be 96.1% using High-Performance Liquid Chromatography (HPLC).

Retrosynthetic Analysis

Advanced computational tools have been employed to identify optimal synthetic routes. These tools utilize template-based approaches drawing from extensive reaction databases including PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS. The retrosynthetic analysis parameters typically employ:

ParameterSetting
Precursor scoringRelevance Heuristic
Minimum plausibility0.01
ModelTemplate_relevance
Template SetMultiple databases
Top-N results added to graph6

This computational approach facilitates the identification of feasible synthetic routes with high accuracy, reflecting the latest advancements in chemical research and data analysis.

Applications and Uses

Synthetic Chemistry Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride serves as a crucial building block in various synthetic pathways:

  • It functions as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

  • The compound is widely used in the preparation of amides, esters, and thioesters through nucleophilic substitution of the carbonyl chloride group.

  • It serves as a precursor in the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.

Agricultural Applications

Research has demonstrated the relevance of derivatives of this compound in agricultural applications:

  • Compounds derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride have shown promising antifungal activities .

  • Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited moderate antifungal activities against phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .

  • Specific derivatives (compounds 6a, 6b, and 6c) displayed more than 50% inhibition activities against G. zeae at 100 μg/mL, outperforming commercial fungicides like carboxin and boscalid .

Mechanistic Insights

The mode of action for some fungicides derived from this compound class has been elucidated:

  • They can specifically bind to the ubiquinone-binding site (Q-site) of the mitochondrial complex .

  • This binding mechanism disrupts cellular respiration in target organisms, explaining their efficacy as antifungal agents .

  • The trifluoromethyl group plays a crucial role in enhancing the lipophilicity of these compounds, potentially improving their cell membrane permeability and binding affinity to target proteins.

Biological Activity

Structure-Activity Relationships

The biological activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride derivatives is influenced by several structural factors:

  • The presence of the trifluoromethyl group enhances the pharmacological properties of the compounds by:

    • Increasing lipophilicity

    • Improving metabolic stability

    • Enhancing binding affinity to target proteins

  • Modifications to the carbonyl chloride moiety, particularly through substitution with various amines to form amides, significantly influence the biological activity of the resulting compounds .

  • The pyrazole ring provides a scaffold that can interact with various biological targets through multiple mechanisms, including:

    • Inhibiting or activating enzymatic activity

    • Modulating receptor function

    • Disrupting cellular processes

Antifungal Properties

The antifungal properties of derivatives synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride have been a focus of research:

CompoundTest OrganismInhibition (%) at 100 μg/mLComparison to Commercial Fungicides
6aGibberella zeae>50%Superior to carboxin and boscalid
6bGibberella zeae>50%Superior to carboxin and boscalid
6cGibberella zeae>50%Superior to carboxin and boscalid

These results highlight the potential of these derivatives as candidates for agricultural fungicide development .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride can be compared with structurally related compounds to understand its unique properties and applications:

CompoundStructural DifferencesKey Property Differences
TrifluoromethylbenzeneSimpler aromatic structure without heterocyclic elementsLess reactive, fewer synthetic applications
TrifluoromethylpyridineContains a pyridine ring instead of pyrazoleDifferent electronic distribution, altered reactivity
Trifluoromethylsulfonyl chlorideContains sulfonyl group instead of carbonylDifferent reactivity profile in substitution reactions

The uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride lies in the specific combination of the pyrazole ring with the electron-withdrawing trifluoromethyl group and the reactive carbonyl chloride functionality, making it a versatile intermediate in various chemical syntheses.

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